![molecular formula C22H21N5O3S B2586820 Methyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate CAS No. 1251571-39-7](/img/structure/B2586820.png)
Methyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . In another study, 17 novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cells .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by different spectral data and elemental analyses . Molecular docking studies were performed to investigate the binding modes of the proposed compounds with the DNA active site .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution . The reaction of 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid with a variety of amino acid esters via DCC coupling method in the presence of N-hydroxybenzotriazole has also been reported .Aplicaciones Científicas De Investigación
Energetic Materials Development
The [1,2,4]triazolo[4,3-a]quinoxaline moiety, which is part of the compound’s structure, has been utilized in the synthesis of energetic materials . These materials are crucial for applications requiring high energy density, such as propellants and explosives. The compound’s potential insensitivity to external stimuli and its calculated detonation performance make it a candidate for secondary explosives.
Antiviral Research
Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline scaffold have shown potential in antiviral applications . The structural features of this compound, particularly the triazoloquinoxaline core, could be explored for its efficacy against viral pathogens, contributing to the development of new antiviral drugs.
Antimicrobial Activity
The same core structure has been investigated for antimicrobial properties . The compound could be tested against various bacterial and fungal strains to assess its effectiveness as an antibacterial or antifungal agent, which is vital in the fight against drug-resistant infections.
Medicinal Chemistry
In medicinal chemistry, the triazoloquinoxaline derivatives are explored for their therapeutic potential . The compound could be a lead structure for the development of new medications, given its potential bioactivity and the ability to modify its structure to enhance its pharmacological profile.
Chemical Synthesis and Catalysis
The compound could serve as a precursor or a catalyst in chemical reactions . Its structural complexity and the presence of reactive functional groups might facilitate the synthesis of diverse chemical products or enhance the rate of certain chemical transformations.
Mecanismo De Acción
Target of Action
It is known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which are structurally similar to this compound, have been synthesized as potential antiviral and antimicrobial agents .
Mode of Action
It is known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibit cytotoxicity and some show promising antiviral activity .
Biochemical Pathways
It is known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibit antibacterial and/or antifungal activities , suggesting that they may interfere with the biochemical pathways of these organisms.
Result of Action
It is known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibit cytotoxicity , suggesting that they may cause cell death.
Propiedades
IUPAC Name |
methyl 2-[[2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-13(2)19-25-26-20-21(24-16-10-6-7-11-17(16)27(19)20)31-12-18(28)23-15-9-5-4-8-14(15)22(29)30-3/h4-11,13H,12H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSZXNQPFKHPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


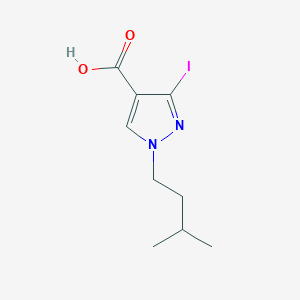
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2586741.png)
![(E)-2-cyano-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2586743.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2586744.png)
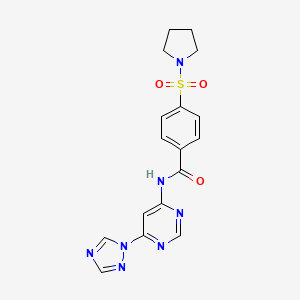
![2-Amino-2-[3-[(2-chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2586747.png)
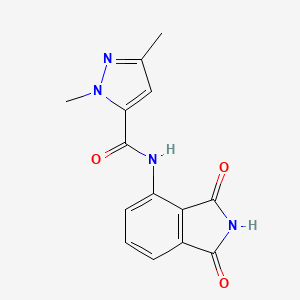
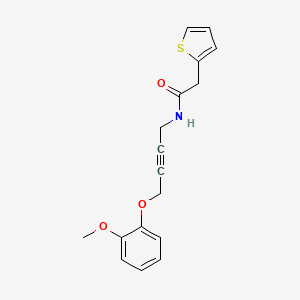

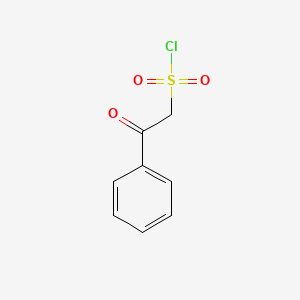
![2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B2586753.png)
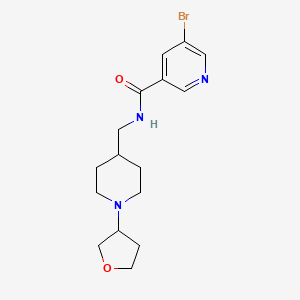
![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2586757.png)